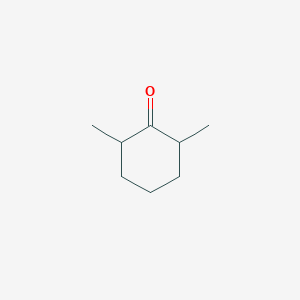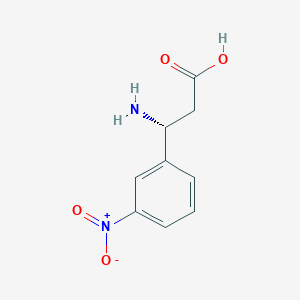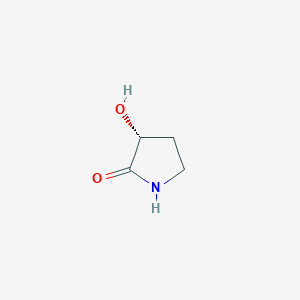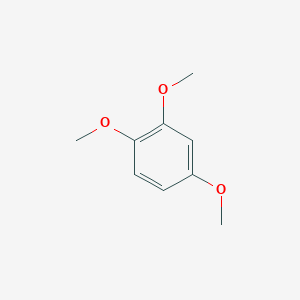
腐殖酸
描述
Fulvic acids are a diverse class of compounds that are a subset of dissolved organic matter in the environment. They are characterized by their complex molecular structure, which includes a variety of functional groups such as hydroxyl and carboxyl groups. Fulvic acids are known for their chemical activity and biological compatibility, which makes them useful in various fields including materials science, medicine, and agriculture .
Synthesis Analysis
Fulvic acid can be synthesized from natural precursors such as hematoxylin through oxidative polymerization/condensation reactions. This process is catalyzed by hydroxide ions at a high pH and results in a product that closely resembles natural fulvic acids in terms of physicochemical and spectroscopic properties .
Molecular Structure Analysis
The molecular structure of fulvic acids is complex and varies depending on the source material. Studies have shown that fulvic acids consist of a mixture of molecules with different elemental compositions, but they exhibit a pattern in their molecular sets. The molecular structure of fulvic acids derived from coal, for example, includes benzene ring substituents, ether bonds, hydrogen bonds, carbonyl groups, hydroxyl groups, carboxyl groups, phenolic hydroxyl groups, and semiquinonyl groups . The molecular weight of fulvic acids can also influence their chemical activity and physical properties .
Chemical Reactions Analysis
Fulvic acids participate in a variety of chemical reactions, including protonation and complexation with metal ions. Protonation reactions of fulvic acids can be described using a model involving a mixture of monoprotic acids, with different protonation constants indicating a small proportion of polyprotic carboxyl moieties . Fulvic acids also tend to form both water-soluble and water-insoluble complexes with metal ions, which can affect the solubility and mobility of these metals in the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of fulvic acids are influenced by their molecular structure and the functional groups they contain. They are typically low molecular weight compounds that are readily pyrolyzed. The presence of carboxyl groups and the decrease in long-chain aliphatic compounds are notable during the extraction process from lignite. Fulvic acids have a low degree of aromaticity and contain various carbon-oxygen bonding modes .
科学研究应用
1. 农业和作物产量
腐殖酸因其对农业的影响而受到研究,尤其是在增加作物产量方面。在阿富汗进行的研究表明,腐殖酸的应用使收获的石榴树苗数量增加了 34%,提高了根系重量和体积、植物直径和高度等质量特征 (Sándor 等人,2015 年)。此外,腐殖酸已知会影响各种作物的发芽和生产力,包括春小麦和甜菜,提高种子发芽率和产量 (Brazienė 等人,2019 年),(Brazienė 等人,2021 年)。
2. 环境相互作用和处理
腐殖酸在环境相互作用中发挥着重要作用,尤其是在持久性有机污染物的运输和生物利用方面。它与金属离子、杀虫剂结合的能力影响其在土壤和水中的迁移率和行为,对于理解和管理各种生态系统中的污染和养分循环至关重要 (Olk 等人,2019 年),(Ogner 和 Schnitzer,1970 年)。
3. 土壤健康和微生物相互作用
研究表明,腐殖酸可以影响土壤健康和微生物活动。将其施用于土壤可以增强腐殖酸组成和酶活性,这对于轻微金属污染的土壤有益 (刘瑞伟,2009 年)。此外,腐殖酸影响辣椒等作物的抗氧化活性和果实品质,表明其作为可持续农业中宝贵肥料的潜力 (Aminifard 等人,2012 年)。
4. 分子结构和化学
腐殖酸的分子结构,特别是它与金属离子和有机化学物质的相互作用,一直是研究的主题。研究表征了其分子组成并建立了模型,以了解其化学活性和在材料、医药和农业中的潜在应用 (龚等人,2020 年),(Saar 和 Weber,1982 年)。
5. 植物修复和金属耐受性
研究探索了腐殖酸在增强植物对铬等重金属耐受性中的作用,表明其在植物修复中的潜在用途。腐殖酸的应用可以减少植物对铬的吸收并改善其抗氧化防御系统,使其成为管理金属污染环境的可行选择 (Ali 等人,2015 年)。
安全和危害
未来方向
属性
IUPAC Name |
3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYKAQOGGFGCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861991 | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fulvic acid | |
CAS RN |
479-66-3 | |
| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)
